1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine
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Overview
Description
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine is a synthetic organic compound. Let’s break down its name:
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}: This part of the name describes the substituents attached to the piperidine ring.
Piperidin-4-amine: Refers to the core structure, which is a piperidine ring with an amino group (NH₂) at position 4.
Chemical Reactions Analysis
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine likely undergoes various chemical reactions. Some possibilities include:
Oxidation: It could be oxidized under appropriate conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: The amino group could participate in substitution reactions. Common reagents and conditions would depend on the specific reaction type. Major products would vary accordingly.
Scientific Research Applications
Medicine: It might serve as a building block for drug development due to its unique structure.
Chemistry: Researchers could explore its reactivity and use it as a precursor in organic synthesis.
Biology: Investigating its interactions with biological targets could reveal valuable insights.
Industry: If scalable synthesis methods exist, it could find applications in industry.
Mechanism of Action
Unfortunately, I don’t have specific information on its mechanism of action. Further research would be needed to understand how it exerts its effects.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare novel structures to existing ones. You might explore related piperidine derivatives or compounds with similar functional groups.
Properties
Molecular Formula |
C10H16F2N4 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C10H16F2N4/c11-10(12)16-9(1-4-14-16)7-15-5-2-8(13)3-6-15/h1,4,8,10H,2-3,5-7,13H2 |
InChI Key |
FEEQZWVEGHSPJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=NN2C(F)F |
Origin of Product |
United States |
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